molecular formula C8H12ClNO B6167584 8-azabicyclo[3.2.1]octane-8-carbonyl chloride CAS No. 58380-76-0

8-azabicyclo[3.2.1]octane-8-carbonyl chloride

Cat. No. B6167584
CAS RN: 58380-76-0
M. Wt: 173.6
InChI Key:
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Description

8-azabicyclo[3.2.1]octane-8-carbonyl chloride is a chemical compound with the molecular formula C8H12ClNO . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Chemical Reactions Analysis

The asymmetric cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Safety and Hazards

The safety data sheet for a similar compound, 8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-azabicyclo[3.2.1]octane-8-carbonyl chloride involves the conversion of 8-azabicyclo[3.2.1]octane to its corresponding carbonyl chloride derivative through the use of thionyl chloride.", "Starting Materials": [ "8-azabicyclo[3.2.1]octane", "Thionyl chloride", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Dissolve 8-azabicyclo[3.2.1]octane in methanol and add thionyl chloride dropwise while stirring at room temperature.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.", "Dissolve the residue in diethyl ether and wash with sodium bicarbonate solution.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, 8-azabicyclo[3.2.1]octane-8-carbonyl chloride." ] }

CAS RN

58380-76-0

Molecular Formula

C8H12ClNO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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